1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide
Description
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide is a substituted imidazole derivative characterized by a hydroxyethyl group at the 1-position, a methyl group at the 2-position, and a carboxamide functional group at the 5-position of the imidazole ring. Its synthesis typically involves multi-step reactions, including condensation, functional group interconversion, and purification via chromatography .
Properties
IUPAC Name |
3-(2-hydroxyethyl)-2-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-4-6(7(8)12)10(5)2-3-11/h4,11H,2-3H2,1H3,(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOQRQJGJYLRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153369 | |
| Record name | 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121803-03-0 | |
| Record name | 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121803030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carbonyl compound, while reduction of the carboxamide group would produce an amine derivative.
Scientific Research Applications
Pharmacological Applications
The compound's structure allows it to interact with various biological targets, leading to several pharmacological applications:
- Antimicrobial Activity : Imidazole derivatives, including 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide, exhibit significant antimicrobial properties. They have been tested against a range of pathogens, demonstrating efficacy similar to established antibiotics like metronidazole .
- Anticancer Properties : Research indicates that imidazole derivatives can inhibit the growth of cancer cells. Studies have shown that modifications in the imidazole structure can enhance antitumor activity against various cancer cell lines, including breast and colon cancer . The compound's ability to act as a bioisostere for amide bonds has been utilized to improve the pharmacological profiles of existing anticancer drugs .
- Antiviral Activity : The compound has been investigated for its potential antiviral effects, particularly against viruses such as HIV. Its structural analogs have shown promise in targeting viral proteins and inhibiting viral replication .
Synthetic Methodologies
The synthesis of this compound employs various methods:
- Microwave-Assisted Synthesis : This method significantly reduces reaction times and improves yields compared to conventional techniques. The application of microwave energy in the synthesis of imidazole derivatives has shown to facilitate faster reactions while maintaining high purity levels .
- Regiocontrolled Synthesis : Recent studies have reported efficient synthetic routes that allow for the regioselective formation of imidazole derivatives. These methods are crucial for developing compounds with specific biological activities while minimizing by-products .
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxamide groups play crucial roles in these interactions, often forming hydrogen bonds with the target molecules. These interactions can lead to changes in the activity of the target proteins, thereby exerting the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1- and 2-Positions
Metronidazole (1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole)
- Structural Differences : Replaces the 5-carboxamide with a nitro group.
- Implications : The nitro group enhances antimicrobial activity (e.g., against anaerobic bacteria and protozoa), while the carboxamide in the target compound may favor enzyme inhibition or solubility. Metronidazole’s nitro group undergoes reduction to form reactive intermediates, a mechanism absent in the carboxamide derivative .
- Physicochemical Properties : Metronidazole has a logP of ~0.2 (hydrophilic), whereas the carboxamide derivative’s logP may vary based on substituents but is likely higher due to the hydrophobic methyl group .
1-Ethyl-1H-imidazole-5-carboxylic Acid
- Structural Differences : Ethyl group at the 1-position and carboxylic acid at the 5-position.
- Implications : The ethyl group increases lipophilicity compared to hydroxyethyl, while the carboxylic acid enhances acidity (pKa ~3–4), affecting ionization state and bioavailability. The target compound’s carboxamide is less acidic (pKa ~10–12), favoring neutral forms at physiological pH .
Functional Group Variations at the 5-Position
Methyl 1H-imidazole-5-carboxylate
- Structural Differences : Methyl ester at the 5-position.
- Implications : The ester group is hydrolytically labile compared to the stable carboxamide. This makes the ester derivative a prodrug candidate, whereas the carboxamide is metabolically stable .
Ethyl 5-(1-Methyl-2-nitro-1H-imidazole-5-carboxamido)-1-methyl-1H-imidazole-2-carboxylate
- Structural Differences : Contains a nitroimidazole-carboxamide hybrid structure.
Core Structure Variations: Benzimidazole vs. Imidazole
1H-Benzo[d]imidazole-5-carboxamide Derivatives
- Structural Differences : A benzene ring fused to the imidazole core.
- Implications : The benzimidazole core enhances aromatic stacking interactions in biological targets (e.g., DNA or enzyme active sites) but reduces solubility compared to the simpler imidazole derivative. Example: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide shows potent IDO1 enzyme inhibition (IC50 < 100 nM), suggesting the carboxamide’s role in binding .
Physicochemical and Stability Comparisons
Thermal and Oxidative Stability
- The target compound’s hydroxyethyl group may similarly degrade at elevated temperatures, releasing volatile byproducts .
- LogP and Solubility : Imidazole carboxamides with hydroxyethyl groups (e.g., logP 0.53–0.84 in substituted derivatives) exhibit balanced lipophilicity, suitable for membrane permeability without excessive hydrophobicity .
Spectroscopic Characterization
- Single-crystal X-ray diffraction and NMR (1H, 13C) are standard for confirming imidazole derivatives’ structures. For example, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide was validated via X-ray crystallography, a method applicable to the target compound .
Enzyme Inhibition
Data Tables
Table 1: Key Structural and Functional Comparisons
| Compound Name | 1-Position | 2-Position | 5-Position | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | Hydroxyethyl | Methyl | Carboxamide | Enzyme inhibition, moderate logP |
| Metronidazole | Hydroxyethyl | Methyl | Nitro | Antimicrobial (anaerobes) |
| 1-Ethyl-1H-imidazole-5-carboxylic Acid | Ethyl | – | Carboxylic Acid | High acidity, ionizable at low pH |
| Benzimidazole-5-carboxamide | Benzyl/cyclohexyl | Substituted | Carboxamide | DNA/enzyme interaction, low solubility |
Biological Activity
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current findings on its biological activity, including detailed case studies, research findings, and data tables to provide a comprehensive overview.
The compound features an imidazole ring, which is known for its broad range of biological activities. The presence of the hydroxyl and carboxamide functional groups enhances its solubility and potential interaction with biological targets.
Antiviral Activity
Research indicates that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, the substitution of ester moieties with carboxamide groups has been shown to influence antiviral activity. A study demonstrated that compounds similar to this compound displayed varying levels of efficacy against orthopoxviruses, with selectivity indices (SI) indicating their potential therapeutic window.
Table 1: Antiviral Activity of Imidazole Derivatives
| Compound | IC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| This compound | 0.45 | 45.7 | 102 |
| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | 0.35 | 321.97 | 919 |
The selectivity index (SI) is calculated as , where a higher SI indicates a better safety profile against cytotoxicity while maintaining antiviral efficacy.
Anticancer Activity
The anticancer potential of this compound has been investigated across various cancer cell lines. The compound has shown promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Hep-2 | 3.25 | Induction of apoptosis |
| P815 | 17.82 | Cell cycle arrest |
| MCF7 | 12.50 | Autophagy induction |
Case Study 1: Antiviral Efficacy
In a controlled study, the compound was tested against cowpox and ectromelia viruses. Results indicated that while the carboxamide substitution reduced overall antiviral activity compared to ester derivatives, it still retained significant inhibitory effects, suggesting a nuanced relationship between structure and function.
Case Study 2: Anticancer Mechanism
A recent investigation into the mechanism revealed that treatment with this compound led to apoptosis in Hep-2 cells through activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or stepwise functionalization of the imidazole core. For example:
- Step 1: Condensation of precursor amines or aldehydes under acidic or basic conditions to form the imidazole ring. Ethylenediamine derivatives or hydroxyl-containing reagents can introduce the hydroxyethyl group .
- Step 2: Carboxamide introduction via coupling reactions (e.g., using carbodiimides like EDC/HOBt) or direct substitution with activated carboxylic acids .
- Optimization: Solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for MCRs), and catalyst screening (e.g., Cu(I) for click chemistry in triazole formation) significantly impact yields .
Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: and NMR confirm substituent positions. For instance, the hydroxyethyl group shows a triplet at δ 3.6–3.8 ppm (CH-OH) and a singlet for the methyl group on the imidazole ring at δ 2.4–2.6 ppm .
- IR Spectroscopy: Stretching vibrations for the carboxamide (C=O at ~1650 cm) and hydroxyl (O-H at ~3300 cm) groups validate functionalization .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: calc. 182.0925, obs. 182.0928) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during alkylation or substitution on the imidazole ring?
Methodological Answer:
- Directed Metalation: Use directing groups (e.g., Boc-protected amines) to guide alkylation to specific nitrogen atoms. For example, protecting N1 directs substitution to N3 .
- Computational Prediction: DFT calculations predict favorable transition states for regioselective pathways. For instance, steric maps of the imidazole ring can identify low-energy sites for hydroxyethyl group attachment .
- Kinetic Control: Lower temperatures (0–25°C) favor thermodynamically disfavored products by slowing equilibration .
Q. How can computational methods predict biological activity, and what are their limitations?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina simulate binding to target proteins (e.g., kinases or receptors). The carboxamide group often forms hydrogen bonds with catalytic residues, as seen in studies of analogous imidazole derivatives .
- Limitations: Docking may overestimate affinity due to rigid-backbone assumptions. MD simulations (e.g., GROMACS) refine predictions by modeling protein flexibility .
- Validation: Compare docking scores with in vitro IC values. For example, a compound with a docking score of −9.2 kcal/mol may show IC = 1.2 μM in enzyme assays .
Q. How should researchers resolve contradictory data in spectroscopic or bioactivity studies?
Methodological Answer:
- Cross-Validation: Replicate synthesis and characterization under standardized conditions. For example, inconsistent NMR shifts may arise from solvent polarity or trace impurities .
- Meta-Analysis: Compare data across studies. A carboxamide’s IR stretch at 1650 cm in one study vs. 1670 cm in another may indicate varying hydration states .
- Advanced Techniques: Use 2D NMR (e.g., HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
